molecular formula C21H20N2O4S3 B3309459 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide CAS No. 941967-87-9

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B3309459
CAS No.: 941967-87-9
M. Wt: 460.6 g/mol
InChI Key: QXZGSVPKNCAYDD-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide features a unique hybrid scaffold combining a thiochromeno[4,3-d]thiazole core, a methoxybenzenesulfonyl group, and a butanamide linker.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S3/c1-27-14-8-10-15(11-9-14)30(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)28-13-18(20)29-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGSVPKNCAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the chromene moiety. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The final step involves the coupling of the thiazole and chromene intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions typically include the use of a base such as triethylamine or pyridine, and the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations:
  • Sulfonamide-Thiazole Hybrids: Compounds like N-[4-(p-tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () share the sulfonamide-thiazole motif with the target compound but lack the fused thiochromeno-thiazole core .
  • Triazole Derivatives: Compounds from emphasize the role of triazole-thione tautomerism in stability and reactivity, contrasting with the rigid thiochromeno-thiazole system .

Spectral and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Class IR Key Bands (cm⁻¹) ¹H/¹³C-NMR Features Reference
Thiochromeno-thiazole target Expected: C=O (~1660–1680), S=O (~1150–1250) Predicted: Thiazole C-S (δ 120–130 ppm), aromatic protons (δ 7.0–8.5 ppm)
1,2,4-Triazole-thiones C=S (1247–1255), NH (3278–3414) Absence of C=O (1663–1682 cm⁻¹ in precursors)
Thiadiazole sulfonamides C=N (1600–1650), S=O (1150–1250) Aromatic sulfonamide protons (δ 7.5–8.0 ppm)
Butanamide-thiazoles C=O (1680–1700), NH (~3300) Thiazole CH (δ 6.8–7.2 ppm), butanamide CH₂/CH₃
Key Observations:
  • The target compound’s methoxybenzenesulfonyl group would exhibit S=O stretching at ~1150–1250 cm⁻¹, similar to other sulfonamides .
  • The absence of C=O bands in triazole-thiones () contrasts with the target’s butanamide C=O (~1680 cm⁻¹) .

Biological Activity

The compound 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The key components include:

  • Thiochromeno[4,3-d][1,3]thiazole moiety : Known for its role in biological activity.
  • Methoxybenzenesulfonyl group : Enhances solubility and bioavailability.

Research indicates that compounds similar to This compound exert their anticancer effects primarily through the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Efficacy

A series of studies have demonstrated the anticancer potential of related compounds. For instance:

  • In vitro studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer. The IC50 values were reported in the low nanomolar range, indicating potent activity .
  • In vivo studies : Efficacy was confirmed in animal models where treatment with these compounds resulted in tumor growth inhibition without significant neurotoxicity .

Structure-Activity Relationship (SAR)

The modification of substituents on the thiazole and benzene rings has been pivotal in enhancing the biological activity of these compounds. The following table summarizes key findings regarding the SAR:

Compound VariantSubstituentIC50 (nM)Mechanism of Action
SMART-H-OH5Inhibits tubulin polymerization
SMART-F-F10Induces apoptosis via G2/M arrest
SMART-OH-OCH315Binds to colchicine site on tubulin

Case Studies

Several case studies highlight the effectiveness of these compounds:

  • Melanoma Model : In a study involving A375 melanoma xenografts, treatment with SMART compounds resulted in a tumor control rate (T/C) of 30%, showcasing their potential as therapeutic agents .
  • Prostate Cancer Model : PC-3 prostate cancer models treated with SMART-H exhibited significant tumor regression over a 21-day period without observable side effects .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide?

Answer:
The synthesis typically involves a multi-step sequence:

Core Formation : Construct the thiochromeno[4,3-d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .

Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group using sulfonyl chloride derivatives in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl .

Amide Coupling : React the sulfonylated intermediate with butanamide precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to prevent racemization .
Key Conditions :

  • Temperature control (<5°C during coupling to minimize side reactions).
  • Anhydrous solvents (DCM, DMF) and inert atmosphere (N₂/Ar).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiochromeno-thiazole core and sulfonamide/amide linkages. Aromatic protons in the 6.5–8.5 ppm range and sulfonyl S=O stretching at ~1350 cm⁻¹ in IR are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity against kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR, VEGFR). The sulfonamide group often anchors to the ATP-binding pocket’s hinge region, while the thiochromeno-thiazole moiety occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Analysis : Modify substituents (e.g., methoxy position, sulfonyl linkers) and correlate with computed binding affinities to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:

  • Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for kinase inhibition assays. Discrepancies often arise from ATP concentrations (fixed at 1 mM) or enzyme sources (recombinant vs. native) .
  • Control Redundancy : Include positive controls (e.g., staurosporine for kinases) and measure off-target effects via counter-screens (e.g., cytochrome P450 panels) .
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical weighting to outliers .

Advanced: What strategies mitigate solubility and bioavailability challenges in preclinical studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility. Hydrolytic activation in vivo restores activity .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size <100 nm) to improve plasma half-life. Monitor release kinetics via dialysis-based assays .
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to optimize crystalline forms. Use DSC/TGA to confirm stability .

Advanced: How can researchers validate target engagement and mechanism of action in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Western blotting confirms stabilization of target kinases .
  • Kinobeads Profiling : Incubate cell lysates with immobilized broad-spectrum kinase inhibitors; quantify compound-induced displacement via LC-MS/MS .
  • CRISPR Knockout : Generate KO cell lines for suspected targets (e.g., EGFR). Rescue experiments (overexpression) confirm on-target effects if activity is restored .

Advanced: What are the best practices for assessing metabolic stability and toxicity in early development?

Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS (t₁/₂ >30 min desirable) .
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning .
  • hERG Inhibition : Patch-clamp assays on HEK-293 cells expressing hERG channels to assess cardiotoxicity risk (IC₅₀ >10 μM preferred) .

Advanced: How to design SAR studies to explore the role of the 4-methoxybenzenesulfonyl group?

Answer:

  • Isosteric Replacements : Substitute sulfonyl with carbonyl or phosphonate groups to evaluate electronic effects .
  • Positional Scanning : Synthesize analogs with methoxy at ortho/para positions or replace with halogens (F, Cl) to probe steric/hydrophobic contributions .
  • Fragment-Based Design : Truncate the sulfonylphenyl moiety and co-crystallize with targets to identify minimal pharmacophores .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

  • Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) in immunodeficient mice. Dose orally (10–50 mg/kg/day) and measure tumor volume vs. vehicle .
  • PDX Models : Use patient-derived xenografts to retain tumor heterogeneity. Correlate efficacy with biomarker expression (e.g., phospho-EGFR levels via IHC) .
  • Metastasis Models : Inject luciferase-tagged cells (e.g., MDA-MB-231) and monitor dissemination via bioluminescence imaging .

Advanced: How to address batch-to-batch variability in compound synthesis?

Answer:

  • QbD Approach : Define critical quality attributes (CQAs: purity, enantiomeric excess) and optimize parameters (e.g., reaction time, stoichiometry) via DoE .
  • In-Process Controls (IPC) : Monitor intermediates by TLC or inline FTIR to abort failed batches early .
  • Stability Studies : Accelerate degradation (40°C/75% RH) to identify vulnerable steps (e.g., sulfonamide hydrolysis) and adjust storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-methoxybenzenesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide

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